molecular formula C11H19N B1519430 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine CAS No. 22441-56-1

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine

Cat. No. B1519430
CAS RN: 22441-56-1
M. Wt: 165.27 g/mol
InChI Key: IXTJHTQVQAKARN-UHFFFAOYSA-N
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Description

“{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the bicyclo[2.2.1]hept-5-en-2-yl group is part of the structure of norbornene, a bicyclic hydrocarbon123.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine”. However, there are studies on the synthesis, structure, and transformations of related compounds45.



Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, I couldn’t find specific information on the molecular structure of “{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine”. However, related compounds have been studied45.



Chemical Reactions Analysis

The chemical reactions of a compound are determined by its structure and the conditions under which it is reacted. Unfortunately, I couldn’t find specific information on the chemical reactions of “{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine”. However, related compounds have been studied64.



Physical And Chemical Properties Analysis

The physical and chemical properties


Scientific Research Applications

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are fundamental structures in medicinal chemistry, as they are present in a significant proportion of pharmaceutical compounds. Analysis of the U.S. FDA-approved drugs reveals that a large percentage contain a nitrogen heterocycle, underscoring their importance in drug design and pharmacology (Vitaku, Smith, & Njardarson, 2014). The study highlights the structural diversity and substitution patterns of these heterocycles, offering insights into how compounds like "{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine" may be utilized in pharmaceutical research.

Organocatalysis in Polymerization

In the field of polymer science, organocatalysts, including small organic molecules based on amines, have shown potential in catalyzing the polymerization of various monomers, including heterocyclic compounds. This approach has been acknowledged for its reduced toxicity compared to metallic counterparts, and its ability to promote polymerization under mild conditions (Ottou, Sardón, Mecerreyes, Vignolle, & Taton, 2016). Such research suggests potential applications for amines in developing new polymeric materials with unique properties.

Computational Modeling in CO2 Capture

The interaction of amines with carbon dioxide has been extensively studied using computational methods, aiming to improve the efficiency of CO2 capture technologies. Computational modeling offers insights into the mechanisms of CO2 reaction with organic amines, which is relevant for environmental chemistry and industrial applications (Yang, Rees, Conway, Puxty, Yang, & Winkler, 2017). This area of research could encompass the examination of compounds like "{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine" for their potential roles in capturing and sequestering carbon dioxide.

Safety and Toxicology of Amines

The study of heterocyclic amines (HAs) in the context of food safety highlights their formation during cooking and potential health risks. These compounds, including various amines, have been associated with carcinogenicity and other health concerns (Bulushi, Poole, Deeth, & Dykes, 2009). Research in this area can provide valuable information on mitigating exposure to harmful amines and enhancing food safety.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-8(2)12-7-11-6-9-3-4-10(11)5-9/h3-4,8-12H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTJHTQVQAKARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine

CAS RN

22441-56-1
Record name {bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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